5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Description
This compound belongs to the oxazole-4-carbonitrile class, featuring a piperazine core substituted with a 3,4-dimethoxybenzoyl group and a 2-methoxyphenyl moiety on the oxazole ring. Its structure integrates multiple pharmacophoric elements:
- Oxazole core: Enhances metabolic stability and facilitates π-π stacking interactions.
- Piperazine linker: Provides conformational flexibility and modulates solubility.
- Carbonitrile group: Contributes to polarity and may act as a hydrogen bond acceptor.
Properties
IUPAC Name |
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-30-19-7-5-4-6-17(19)22-26-18(15-25)24(33-22)28-12-10-27(11-13-28)23(29)16-8-9-20(31-2)21(14-16)32-3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNAXPRSTXNXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps One common route starts with the preparation of the piperazine derivative, followed by the formation of the oxazole ringThe reaction conditions often include the use of organic solvents such as acetonitrile, and catalysts like Yb(OTf)3 .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The benzoyl group on the piperazine ring is a critical determinant of activity. Key analogs include:
Key Findings :
Variations in the Oxazole Substituents
The substituent at position 2 of the oxazole ring modulates steric and electronic properties:
Biological Activity
5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Oxazole Moiety : Associated with diverse biological activities.
- Dimethoxybenzoyl Group : Enhances lipophilicity and biological interaction.
Chemical Formula
Anticancer Activity
Recent studies indicate that oxazole derivatives exhibit potent anticancer properties. The compound has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| CCRF-CEM | 5.37 | 12.9 | 36.0 |
| MOLT-4 | 6.08 | 14.2 | 38.7 |
| COLO 205 | 42.98 | 60.0 | 75.0 |
| MALME-3M | 78.70 | 90.0 | 100.0 |
GI50: Concentration required to inhibit cell growth by 50%
TGI: Concentration required for total growth inhibition
LC50: Concentration leading to 50% cell death
These results suggest that the compound exhibits a broad range of cytotoxic activity, particularly against leukemia and melanoma cell lines, which are known to be challenging targets in cancer therapy .
The proposed mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, the compound may disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
- Targeting Specific Enzymes : Interaction with cyclin-dependent kinases (CDKs) has been suggested as a pathway for its anticancer effects .
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study evaluated the cytotoxic effects of the compound on various cancer cell lines using an in vitro model. The results indicated that the compound significantly inhibited cell growth across multiple types of cancers, particularly in leukemia and melanoma cells . -
Molecular Docking Studies :
Molecular docking simulations have been performed to predict the binding affinity of the compound with target proteins involved in cancer progression, such as tubulin and CDK2. These studies suggest strong interactions that could lead to effective inhibition of these targets . -
Comparative Analysis with Other Oxazole Derivatives :
Comparative studies have shown that this compound exhibits superior activity compared to other oxazole derivatives, indicating its potential as a lead compound for further drug development .
Q & A
What are the key structural features of this compound, and how do they influence its potential biological activity?
Basic Question
The compound contains a 1,3-oxazole core substituted with a carbonitrile group at position 4, a 2-methoxyphenyl group at position 2, and a piperazine moiety at position 5 linked to a 3,4-dimethoxybenzoyl group. The oxazole ring contributes to metabolic stability, while the piperazine and methoxy groups enhance solubility and receptor-binding interactions. The carbonitrile group may act as a hydrogen bond acceptor, influencing target selectivity .
Advanced Question How can computational modeling predict the role of the 3,4-dimethoxybenzoyl-piperazine moiety in target engagement? Methodology:
Perform molecular docking studies using software like AutoDock Vina to assess interactions with hypothesized targets (e.g., kinases or GPCRs).
Compare binding affinities with analogs lacking the dimethoxybenzoyl group.
Validate predictions via site-directed mutagenesis or competitive binding assays.
Reference structural analogs in , where substituted benzoyl groups enhanced affinity for COX-2 or DNA gyrase .
What synthetic strategies are optimal for constructing the 1,3-oxazole-carbonitrile core?
Basic Question
The oxazole ring can be synthesized via cyclization of α-amino ketones or through [3+2] cycloaddition between nitriles and carbonyl compounds. For example, a one-pot multi-component reaction (MCR) using a nitrile, aldehyde, and amine precursor under microwave irradiation improves yield and regioselectivity .
Advanced Question How can side reactions during the piperazine coupling step be minimized? Methodology:
Use N-Boc-protected piperazine to prevent unwanted nucleophilic attacks.
Optimize reaction temperature (e.g., 0–5°C for acyl chloride coupling) to reduce dimerization.
Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify intermediates via column chromatography.
highlights similar challenges in sulfonamide coupling and recommends ice-cold quenching to isolate intermediates .
How should researchers resolve contradictions in NMR spectral data for this compound?
Basic Question
Assign peaks using 2D NMR (HSQC, HMBC) to confirm connectivity. For example, the oxazole C-4 carbonitrile carbon typically appears at δ ~115–120 ppm in NMR, while the piperazine protons resonate as multiplets at δ 2.5–3.5 ppm in NMR .
Advanced Question How to address discrepancies in aromatic proton splitting patterns between theoretical predictions and experimental data? Methodology:
Compare experimental - COSY with DFT-calculated chemical shifts.
Consider dynamic effects (e.g., rotational barriers in the benzoyl group) using VT-NMR.
Validate via X-ray crystallography (see for analogous piperazine structures) .
What methodologies are recommended for evaluating the compound’s stability under physiological conditions?
Basic Question
Conduct accelerated stability studies:
Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.
Analyze degradation products via HPLC-MS.
Assess hydrolytic susceptibility of the carbonitrile and ester groups .
Advanced Question How does the methoxy substitution pattern influence oxidative metabolism in liver microsomes? Methodology:
Use LC-MS/MS to identify phase I metabolites (e.g., demethylation products).
Compare metabolic stability with analogs lacking 3,4-dimethoxy groups.
Correlate findings with CYP450 inhibition assays (e.g., CYP3A4/2D6) .
How can researchers design bioactivity assays based on structural analogs?
Basic Question
Screen against targets associated with oxazole/piperazine hybrids:
Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HepG2).
Antimicrobial: Broth microdilution for MIC determination against S. aureus or E. coli.
Neurological: Radioligand binding assays for serotonin/dopamine receptors .
Advanced Question What in silico and in vitro approaches validate target selectivity between kinase isoforms? Methodology:
Perform kinase profiling (e.g., KinomeScan) to identify off-target interactions.
Use molecular dynamics simulations to analyze ATP-binding pocket interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
